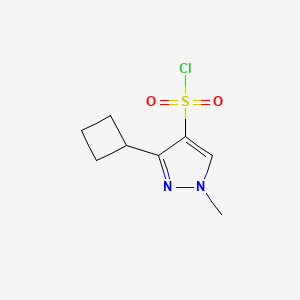
3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H12ClN2O2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to avoid over-sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidative cleavage of the cyclobutyl ring can be achieved using strong oxidizing agents like potassium permanganate or ozone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or under mild heating.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used in aqueous or organic solvents under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
科学研究应用
3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators due to its ability to form stable sulfonamide linkages.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide, sulfonate ester, and sulfonothioate linkages, which are crucial in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains a benzyl group instead of a cyclobutyl group, leading to different reactivity and applications.
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Features a cyclopropylmethyl group, which affects its steric and electronic properties compared to the cyclobutyl group.
Uniqueness: The presence of the sulfonyl chloride group in 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride makes it highly reactive and versatile in organic synthesis. This reactivity distinguishes it from other similar compounds and expands its range of applications in various fields.
属性
IUPAC Name |
3-cyclobutyl-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBLVDFXQQDUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
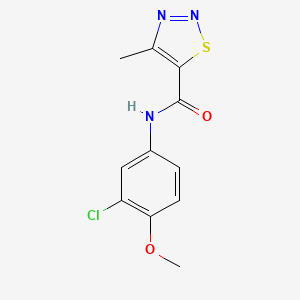
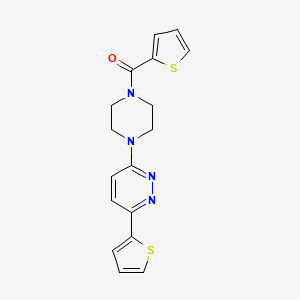
![[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine](/img/structure/B2738595.png)
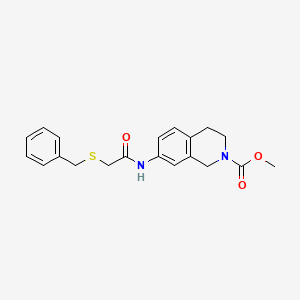
![1-(ADAMANTAN-1-YL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA](/img/structure/B2738597.png)
![6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2738598.png)
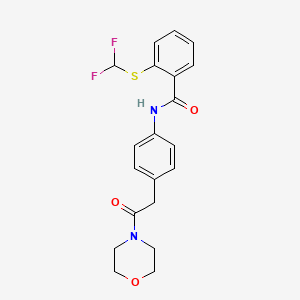
![3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2738604.png)
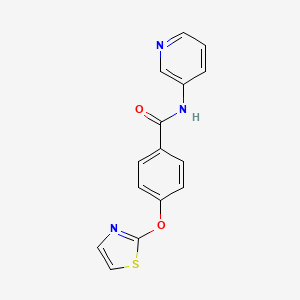
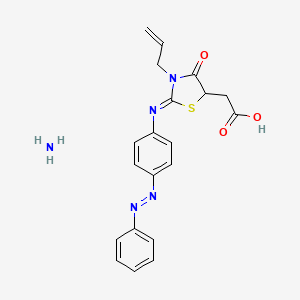
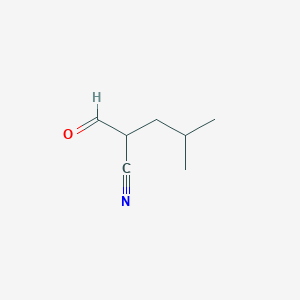
![N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2738611.png)
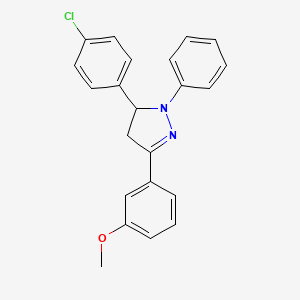
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2738613.png)
